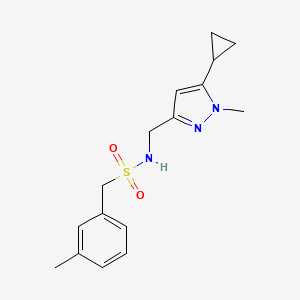

N-((5-cyclopropyl-1-methyl-1H-pyrazol-3-yl)methyl)-1-(m-tolyl)methanesulfonamide

Description

N-((5-cyclopropyl-1-methyl-1H-pyrazol-3-yl)methyl)-1-(m-tolyl)methanesulfonamide is a sulfonamide derivative characterized by a pyrazole core substituted with a cyclopropyl group and a methyl group, linked via a methylene bridge to a methanesulfonamide moiety.

Properties

IUPAC Name |

N-[(5-cyclopropyl-1-methylpyrazol-3-yl)methyl]-1-(3-methylphenyl)methanesulfonamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H21N3O2S/c1-12-4-3-5-13(8-12)11-22(20,21)17-10-15-9-16(14-6-7-14)19(2)18-15/h3-5,8-9,14,17H,6-7,10-11H2,1-2H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SGSNVWOHICGCNU-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=CC=C1)CS(=O)(=O)NCC2=NN(C(=C2)C3CC3)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H21N3O2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

319.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of “N-((5-cyclopropyl-1-methyl-1H-pyrazol-3-yl)methyl)-1-(m-tolyl)methanesulfonamide” typically involves multi-step organic reactions. A possible synthetic route could include:

Formation of the pyrazole ring: This can be achieved through the reaction of hydrazine with a 1,3-diketone.

Introduction of the cyclopropyl group: This step might involve a cyclopropanation reaction using a suitable cyclopropylating agent.

Attachment of the methanesulfonamide group: This can be done by reacting the intermediate with methanesulfonyl chloride in the presence of a base.

Final coupling: The final step could involve coupling the pyrazole intermediate with the m-tolyl group using a suitable coupling reagent.

Industrial Production Methods

Industrial production methods would likely involve optimization of the above synthetic route to ensure high yield and purity. This could include the use of continuous flow reactors, automated synthesis, and purification techniques such as crystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

“N-((5-cyclopropyl-1-methyl-1H-pyrazol-3-yl)methyl)-1-(m-tolyl)methanesulfonamide” may undergo various chemical reactions, including:

Oxidation: The compound could be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.

Reduction: Reduction reactions might involve reagents like lithium aluminum hydride or sodium borohydride.

Substitution: The compound could participate in nucleophilic or electrophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Potassium permanganate in acidic or basic medium.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Halogenating agents like thionyl chloride or nucleophiles like amines.

Major Products

The major products formed from these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield sulfoxides or sulfones, while reduction could produce amines or alcohols.

Scientific Research Applications

Chemistry

In chemistry, this compound could be used as a building block for the synthesis of more complex molecules or as a ligand in coordination chemistry.

Biology

In biological research, it might be investigated for its potential as an enzyme inhibitor or receptor modulator.

Medicine

In medicinal chemistry, the compound could be explored for its potential therapeutic effects, such as anti-inflammatory, analgesic, or anticancer activities.

Industry

In industry, it might find applications in the development of new materials or as an intermediate in the synthesis of pharmaceuticals.

Mechanism of Action

The mechanism of action of “N-((5-cyclopropyl-1-methyl-1H-pyrazol-3-yl)methyl)-1-(m-tolyl)methanesulfonamide” would depend on its specific biological target. It could interact with enzymes, receptors, or other proteins, modulating their activity through binding interactions. The molecular targets and pathways involved would need to be elucidated through experimental studies.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Analogues

The compound shares functional groups with several classes of bioactive molecules:

- Sulfonamide-containing drugs : Comparables include Celecoxib (a COX-2 inhibitor) and Dorzolamide (carbonic anhydrase inhibitor). Unlike these, the cyclopropyl-pyrazole moiety in the target compound may confer unique steric and electronic properties affecting target selectivity .

- Pyrazole derivatives : Compounds like 3-(5-hydroxymethyl-2-furyl)-1-benzyl indazole (YC-1) exhibit nitric oxide-enhancing activity. The cyclopropyl group in the target compound could reduce metabolic degradation compared to YC-1’s furan ring .

Physicochemical and Pharmacokinetic Properties

Hypothetical data based on structural analogs:

| Property | Target Compound | Celecoxib | Dorzolamide |

|---|---|---|---|

| Molecular Weight (g/mol) | ~375 (estimated) | 381.37 | 324.41 |

| LogP (lipophilicity) | ~3.5 (predicted) | 3.5 | 1.2 |

| Solubility (mg/mL) | Low (due to m-tolyl group) | 0.03 (pH 7.4) | 1.5 (aqueous) |

| Protein Binding (%) | >90 (estimated) | 97 | 33 |

Note: Values for the target compound are extrapolated from structural analogs and computational models .

Hydrogen Bonding and Crystal Packing

The sulfonamide group (-SO₂NH-) typically acts as both donor and acceptor, forming R₂²(8) graph-set motifs. This contrasts with pyrazole-based compounds, where N-H···N bonds dominate .

Biological Activity

N-((5-cyclopropyl-1-methyl-1H-pyrazol-3-yl)methyl)-1-(m-tolyl)methanesulfonamide is a pyrazole derivative that has garnered interest due to its potential biological activities. This article provides a detailed overview of its biological activity, including mechanisms of action, pharmacological effects, and relevant case studies.

The compound has the following chemical properties:

| Property | Value |

|---|---|

| Molecular Formula | C₁₂H₁₉N₃O₂S |

| Molecular Weight | 273.35 g/mol |

| CAS Number | 1448061-30-0 |

| Structure | Structure |

This compound exhibits its biological effects primarily through the modulation of specific molecular targets. The pyrazole ring is known to interact with various enzymes and receptors, influencing their activity. The methanesulfonamide group enhances the compound's solubility and bioavailability, making it a promising candidate for therapeutic applications.

Antitumor Activity

Research indicates that pyrazole derivatives, including this compound, possess significant antitumor properties. They have been shown to inhibit key oncogenic pathways, such as:

- BRAF(V600E) : A mutation commonly associated with melanoma.

- EGFR : Overexpression is linked to various cancers.

In vitro studies have demonstrated that compounds similar to this compound can induce apoptosis in cancer cell lines, particularly in breast cancer models like MCF-7 and MDA-MB-231 .

Anti-inflammatory Effects

Pyrazole derivatives are also recognized for their anti-inflammatory properties. They inhibit inflammatory mediators and cytokines, which can be beneficial in conditions like arthritis and other inflammatory diseases. The mechanism often involves the suppression of nuclear factor kappa B (NF-kB) signaling pathways .

Antibacterial Activity

Recent studies have highlighted the antibacterial potential of pyrazole derivatives against various bacterial strains. The compound's structure allows it to disrupt bacterial cell wall synthesis and inhibit essential metabolic pathways, making it a candidate for developing new antibiotics .

Case Studies

-

Antitumor Synergy with Doxorubicin :

A study demonstrated that combining pyrazole derivatives with doxorubicin resulted in a synergistic effect in MDA-MB-231 cells, enhancing apoptosis rates compared to either treatment alone. This suggests potential applications in combination therapy for breast cancer . -

In Vivo Efficacy Against Inflammation :

In a murine model of induced inflammation, administration of this compound significantly reduced inflammatory markers and improved clinical scores compared to controls . -

Antibacterial Testing :

Laboratory tests showed that this compound exhibited notable activity against both Gram-positive and Gram-negative bacteria, indicating its broad-spectrum antibacterial potential .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.